![molecular formula C13H23N3O2S B13268963 tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13268963.png)
tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a complex organic compound with the molecular formula C13H23N3O2S It is a derivative of pyrrolopyridine, a bicyclic structure that is often explored for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolopyridine core
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl (4aR,7aR)-4a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
Uniqueness: The uniqueness of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate lies in its specific functional groups and their arrangement. The presence of the carbamothioyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
Molecular Formula |
C13H23N3O2S |
|---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
tert-butyl 1-carbamothioyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H23N3O2S/c1-13(2,3)18-12(17)15-7-9-5-4-6-16(11(14)19)10(9)8-15/h9-10H,4-8H2,1-3H3,(H2,14,19) |
InChI Key |
SMCCUXJCVLUJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


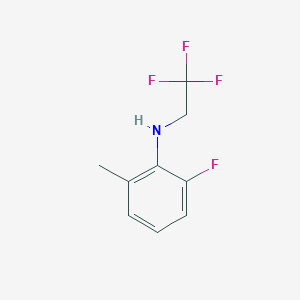
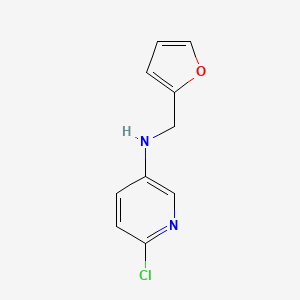
![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)
![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)
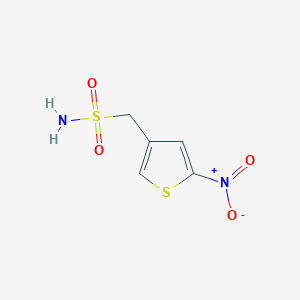

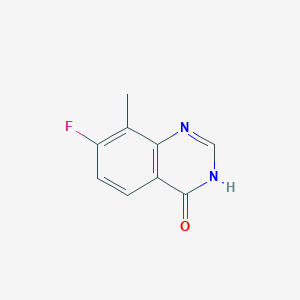

![4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
![tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13268937.png)
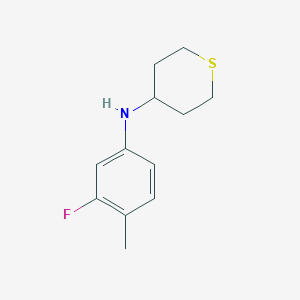
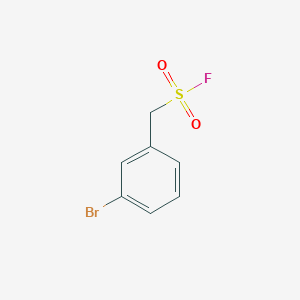
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13268956.png)
![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate](/img/structure/B13268964.png)
